Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847633
InChI: InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3
SMILES:
Molecular Formula: C12H10FNO3S
Molecular Weight: 267.28 g/mol

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate

CAS No.:

Cat. No.: VC15847633

Molecular Formula: C12H10FNO3S

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate -

Specification

Molecular Formula C12H10FNO3S
Molecular Weight 267.28 g/mol
IUPAC Name ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3
Standard InChI Key FPLQXRZLRODTMM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O

Introduction

Chemical Structure and Properties

Molecular Composition

Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate features a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a hydroxyl group, and at the 5-position with an ethyl ester moiety. The IUPAC name, ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, reflects this substitution pattern. Its canonical SMILES representation, CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O, encodes the spatial arrangement of atoms, while the Standard InChIKey (FPLQXRZLRODTMM-UHFFFAOYSA-N) provides a unique identifier for computational databases.

Table 1: Molecular Characteristics of Ethyl 2-(4-Fluorophenyl)-4-Hydroxythiazole-5-Carboxylate

PropertyValue
Molecular FormulaC12H10FNO3S\text{C}_{12}\text{H}_{10}\text{FNO}_{3}\text{S}
Molecular Weight267.28 g/mol
CAS NumberNot disclosed
IUPAC NameEthyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O
InChIKeyFPLQXRZLRODTMM-UHFFFAOYSA-N

Structural and Electronic Features

The 4-fluorophenyl group introduces electron-withdrawing effects, modulating the electron density of the thiazole ring and influencing reactivity. The hydroxyl group at position 4 enables hydrogen bonding, potentially enhancing solubility and biological interactions, while the ethyl ester at position 5 offers a site for metabolic transformation or prodrug design. X-ray crystallography data are unavailable, but computational models predict a planar thiazole ring with dihedral angles between the fluorophenyl and ester groups affecting molecular packing.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically begins with 4-fluorobenzaldehyde, which undergoes condensation with thiourea or thioamide derivatives in the presence of phosphorus pentasulfide (P2S5\text{P}_{2}\text{S}_{5}) to form the thiazole core. A representative pathway involves:

  • Formation of the Thiazole Ring: Reacting 4-fluorobenzaldehyde with thiourea in ethanol under acidic conditions yields an intermediate thiazoline.

  • Oxidation and Esterification: The thiazoline is oxidized to the thiazole using bromine or hydrogen peroxide, followed by esterification with ethyl chloroformate to introduce the carboxylate group.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-oxidation. Yields are moderately influenced by solvent polarity, with dimethylformamide (DMF) and tetrahydrofuran (THF) providing optimal results. Scalability remains untested in industrial settings, necessitating further process engineering.

Biological Activities and Mechanisms

Anticancer Hypotheses

Thiazoles interfere with oncogenic signaling pathways such as PI3K/AKT and MAPK. Molecular docking simulations suggest that the fluorophenyl moiety in ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate may bind to ATP pockets in kinase domains, though experimental validation is required.

Comparative Analysis with Related Thiazoles

Table 2: Select Thiazole Derivatives and Their Properties

CompoundMolecular FormulaKey SubstituentsBiological Activity
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylateC12H10FNO3S\text{C}_{12}\text{H}_{10}\text{FNO}_{3}\text{S}4-Fluorophenyl, hydroxyl, ethyl esterHypothetical antimicrobial
2-(4-Chlorophenyl)thiazole-4-carboxylic acidC10H6ClNO2S\text{C}_{10}\text{H}_{6}\text{ClNO}_{2}\text{S}4-Chlorophenyl, carboxylic acidAntibacterial (MIC: 8 µg/mL)
5-Nitrothiazole-2-amineC3H3N3O2S\text{C}_{3}\text{H}_{3}\text{N}_{3}\text{O}_{2}\text{S}Nitro, amineAntiprotozoal

Meta-substituted thiazoles generally show reduced activity compared to para-fluorinated analogs, underscoring the importance of substitution patterns. Replacing the ester with a carboxylic acid (as in 2-(4-chlorophenyl)thiazole-4-carboxylic acid) enhances polarity but may limit blood-brain barrier penetration.

Future Research Directions

  • Pharmacological Profiling: In vitro assays against bacterial, fungal, and cancer cell lines.

  • Structural Optimization: Introducing methyl or methoxy groups to modulate lipophilicity.

  • Formulation Studies: Nanoencapsulation to enhance solubility and targeted delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator